methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridines This compound is characterized by its unique structure, which includes a fluorine atom, a methoxymethyl group, and a chromeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyridine Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyridine core. This can be achieved through a condensation reaction using appropriate catalysts and solvents.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxymethylation: The methoxymethyl group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxymethyl group play crucial roles in enhancing the compound’s binding affinity to its targets. The chromeno-pyridine core interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific kinases or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Methyl 7-bromo-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Methyl 7-iodo-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Uniqueness
Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated analogs. The fluorine atom also contributes to the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Biological Activity
Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Overview of the Compound
This compound (CAS Number: 338778-13-5) is characterized by its unique chromeno-pyridine structure, which includes a fluorine atom and a methoxymethyl group. These structural features contribute to its biological activity and stability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromeno-Pyridine Core : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Fluorine Atom : Utilizes fluorination reagents like N-fluorobenzenesulfonimide (NFSI).
- Methoxymethylation : Involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Medicinal Chemistry Applications
This compound has been investigated for various biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, possibly through the modulation of apoptosis and cell cycle regulation.
The compound's mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to target enzymes, potentially inhibiting kinases involved in cancer progression.
- Gene Expression Modulation : It may influence transcription factors that regulate genes associated with inflammation and cancer.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 7-Chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | Chlorine instead of Fluorine | Moderate anti-inflammatory effects |
Methyl 7-Bromo-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | Bromine instead of Fluorine | Lower cytotoxicity compared to the fluorinated derivative |
Methyl 7-fluoro derivative exhibits enhanced stability and bioavailability compared to its chloro and bromo analogs.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential:
- In Vitro Studies : A study demonstrated that methyl 7-fluoro derivative exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent cytotoxicity.
- In Vivo Studies : Animal models showed promising results in reducing tumor size when treated with this compound, supporting its therapeutic potential in oncology.
Properties
IUPAC Name |
methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c1-21-7-12-9(16(20)22-2)6-11-14(19)10-5-8(17)3-4-13(10)23-15(11)18-12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOOWGURHYWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331339 | |
Record name | methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338778-13-5 | |
Record name | methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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